
Ethyl 2,2-bis(methylsulfonyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-bis(methylsulfonyl)acetate is an organic compound with the molecular formula C6H12O6S2. It is a versatile intermediate used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of two methylsulfonyl groups attached to the central carbon atom, making it a unique and valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,2-bis(methylsulfonyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production method.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-bis(methylsulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted esters, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 2,2-bis(methylsulfonyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of ethyl 2,2-bis(methylsulfonyl)acetate involves its ability to act as an electrophile in various chemical reactions. The presence of the electron-withdrawing sulfonyl groups enhances the reactivity of the central carbon atom, making it susceptible to nucleophilic attack. This property allows the compound to participate in a wide range of synthetic transformations, including addition, substitution, and elimination reactions.
Comparación Con Compuestos Similares
Ethyl 2,2-bis(methylsulfonyl)acetate can be compared with other similar compounds, such as:
Ethyl methanesulfonylacetate: This compound has only one methylsulfonyl group, making it less reactive than this compound.
Mthis compound: The methyl ester variant has similar reactivity but different solubility and physical properties.
Ethyl 2-(methylsulfonyl)propanoate: This compound has a different carbon skeleton, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its dual sulfonyl groups, which provide enhanced reactivity and versatility in synthetic applications.
Propiedades
Número CAS |
78134-99-3 |
|---|---|
Fórmula molecular |
C6H12O6S2 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
ethyl 2,2-bis(methylsulfonyl)acetate |
InChI |
InChI=1S/C6H12O6S2/c1-4-12-5(7)6(13(2,8)9)14(3,10)11/h6H,4H2,1-3H3 |
Clave InChI |
OGDWMIBRDIICNA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(S(=O)(=O)C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)
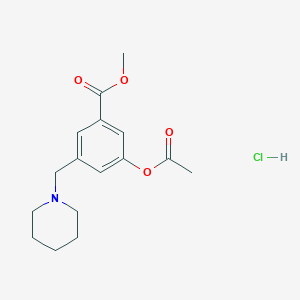

![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)
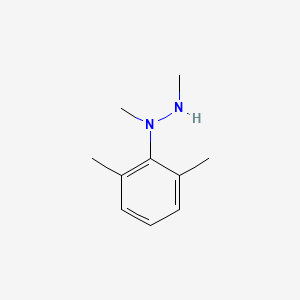
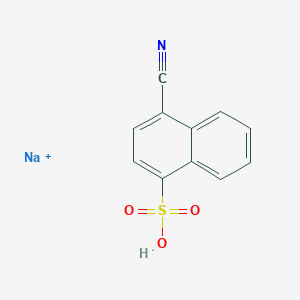
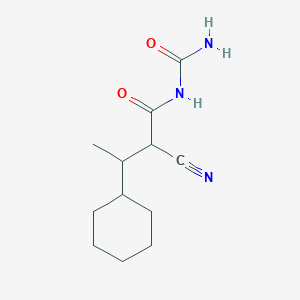
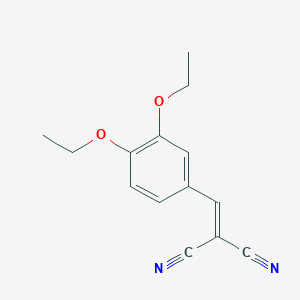
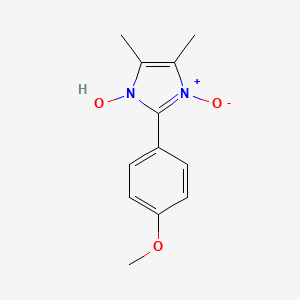
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)
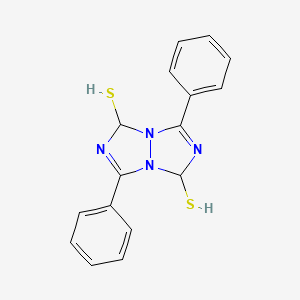
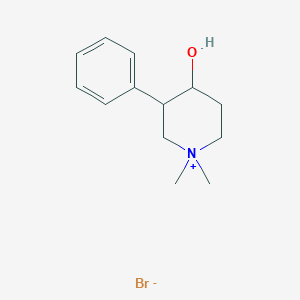
![2-(4,6-Diamino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B14001143.png)
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)
